molecular formula C21H18N2 B379471 1,2-Dibenzyl-1H-benzo[d]imidazole CAS No. 22492-49-5

1,2-Dibenzyl-1H-benzo[d]imidazole

Cat. No.: B379471
CAS No.: 22492-49-5
M. Wt: 298.4g/mol
InChI Key: NHIAAIBSMYJLEC-UHFFFAOYSA-N
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Description

1,2-Dibenzyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring two benzyl groups substituted at the 1- and 2-positions of the heterocyclic core. The benzimidazole scaffold consists of a fused benzene and imidazole ring, where the imidazole moiety contains two nitrogen atoms at non-adjacent positions.

Properties

CAS No.

22492-49-5

Molecular Formula

C21H18N2

Molecular Weight

298.4g/mol

IUPAC Name

1,2-dibenzylbenzimidazole

InChI

InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-21-22-19-13-7-8-14-20(19)23(21)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

NHIAAIBSMYJLEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1,2-dibenzyl-1H-benzo[d]imidazole. These compounds have demonstrated notable activity against a range of pathogens:

  • Gram-positive Bacteria : Compounds derived from benzimidazole have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against S. aureus and MRSA, indicating strong antibacterial properties .
  • Fungal Infections : The activity against fungi such as Candida albicans has also been documented, with some derivatives demonstrating moderate antifungal activity .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to interact with critical biomolecular targets involved in bacterial cell division and metabolism, such as FtsZ proteins and pyruvate kinases .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively:

  • Cell Line Studies : Various derivatives have been tested against cancer cell lines such as MDA-MB-231 (breast cancer). Some compounds exhibited significant antiproliferative activity with IC50 values ranging from 16.38 µM to over 100 µM, suggesting their potential as chemotherapeutic agents .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to dihydrofolate reductase, an essential enzyme in cancer cell proliferation, enhancing their therapeutic potential .

Synthesis and Chemical Properties

The synthesis of this compound has been achieved through various methods:

  • One-Pot Synthesis : Innovative synthetic routes involving palladium-catalyzed reactions have been developed for the efficient production of these compounds. Such methods allow for the rapid assembly of complex structures while minimizing by-products .
  • Transition-Metal-Free Approaches : Recent advancements also include methods that do not require transition metals, making the synthesis more environmentally friendly and cost-effective .

Material Science Applications

Beyond biological applications, this compound derivatives are being investigated for their utility in material science:

  • Polymeric Materials : Research indicates that these compounds can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their unique chemical structure allows for modifications that can tailor material properties for specific applications .

Summary Table of Applications

Application AreaSpecific FindingsReferences
Antimicrobial ActivityEffective against S. aureus and MRSA; MIC < 4 µg/mL
Antifungal ActivityModerate activity against C. albicans
Anticancer PropertiesIC50 values ranging from 16.38 µM to >100 µM
Synthesis MethodsOne-pot synthesis; transition-metal-free methods
Material ScienceEnhanced mechanical properties in polymer matrices

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents $ k_{O3} \, (\text{M}^{-1}\text{s}^{-1}) $
1,2-Dibenzyl-1H-benzo[d]imidazole C₂₁H₁₈N₂ ~315–330 (estimated) 1,2-benzyl Not reported (inferred < 10⁵)
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole C₂₁H₁₅N₃ 309.37 1,2-phenyl N/A
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole C₉H₉BrN₂ 225.09 1,2-methyl; 6-bromo N/A

Table 2: Ozonolysis Product Yields for Imidazole Derivatives (pH 7)

Compound Cyanate Yield (%) Formamide Yield (%) Formate Yield (%) Glyoxal Yield (%)
Imidazole 113 ± 5 104 ± 5 97 ± 4 N/A
1-Benzylpyrazole N/A N/A 54 34

Preparation Methods

Solvent and Base Optimization

While THF and NaH are standard for this reaction, alternative bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) have been explored for related benzimidazole alkylations. However, NaH in THF remains superior due to its strong deprotonating capacity and compatibility with moisture-sensitive intermediates.

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed N-Arylation: Lessons from Diphenyl Analogues

A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives using Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization has been reported. Although this method targets aryl-substituted products, replacing iodobenzene with benzyl halides could theoretically yield 1,2-dibenzyl derivatives. Key considerations include:

  • Catalyst System : Pd(OAc)₂/Xantphos for N-arylation, CuI for C–N bond formation.

  • Limitations : Benzyl halides may undergo undesired β-hydride elimination under Pd catalysis, necessitating optimized ligands or lower temperatures.

Electrochemical Reductive Cyclization

Electrochemical methods have enabled the synthesis of fused benzimidazoles from o-nitroanilines via tandem nitro reduction and C–H amination. Adapting this approach for 1,2-dibenzyl derivatives would require o-nitroaniline precursors pre-functionalized with benzyl groups. Challenges include controlling regioselectivity during the reductive cyclization step.

Comparative Analysis of Synthetic Routes

Method Conditions Advantages Limitations
NaH-Mediated Alkylation Room temperature, THF, 12–16 hoursHigh selectivity, no metal catalystsRequires inert atmosphere, sensitive to moisture
Pd/Cu Catalysis Elevated temperature, aryl halidesOne-pot synthesis, scalableUntested for benzyl halides, side reactions
Electrochemical Ambient conditions, undivided cellGreen chemistry, no external reductantsRequires specialized equipment, unproven for target

Q & A

Q. What are the common synthetic routes for 1,2-Dibenzyl-1H-benzo[d]imidazole derivatives?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. Key approaches include:

  • Oxidative Cyclization : Reacting substituted benzene-1,2-diamines with aldehydes (e.g., 3-bromo-2-methylbenzaldehyde) under oxidative conditions to form benzimidazole cores .
  • Hydrazine Condensation : Treating benzimidazole-thiol derivatives (e.g., 1H-benzo[d]imidazole-2-thiol) with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with carbonyl compounds .
  • Pd-Catalyzed C-H Activation : Utilizing palladium catalysts with thiourea additives to promote intramolecular C-N bond formation from N-phenylbenzimidamide precursors, enabling direct benzimidazole ring closure .

Q. How can spectroscopic techniques confirm the structure of benzimidazole derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at 2634 cm⁻¹ in benzimidazole-thiol intermediates ).
  • NMR Analysis :
    • ¹H NMR : Signals at δ10.93 (N-H in benzimidazole) and δ12.31 (S-H in thiol derivatives) confirm ring substitution .
    • ¹³C NMR : Peaks at δ151.93 correlate with N=C-N in the benzimidazole ring .
  • X-Ray Crystallography : Resolves dihedral angles (e.g., 61.73° between imidazole and phenyl rings in 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole) .

Q. What structural features influence the planarity of benzimidazole compounds?

Methodological Answer: Planarity depends on substituent steric effects and conjugation:

  • Aromatic Systems : Naphthalene and benzimidazole rings in 2-(naphthalen-1-yl)-1-phenyl derivatives exhibit near-planar geometry (max. deviation: 0.0258 Å) .
  • Dihedral Angles : Substituents like benzyl groups introduce torsional strain (e.g., 61.955° dihedral angle between naphthalene and benzimidazole units) .

Advanced Research Questions

Q. What mechanistic insights exist for Pd-catalyzed C-H activation in benzimidazole synthesis?

Methodological Answer: Pd(II)-catalyzed intramolecular C-H activation proceeds via:

Palladacycle Formation : Coordination of Pd to the benzimidamide nitrogen, generating a palladacycle intermediate .

Thiourea Promotion : Thiourea (TMTU) enhances Pd catalytic efficiency by stabilizing reactive intermediates or modulating redox states .

C-N Bond Formation : Cyclization via reductive elimination yields the benzimidazole core. Kinetic studies suggest a monomeric palladacycle pathway dominates .

Q. How do computational methods like DFT aid in understanding benzimidazole derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G* level) to predict electronic properties and stability. For example, 2-phenyl derivatives show HOMO-LUMO gaps correlating with EGFR inhibition .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., EGFR kinase domain) by simulating interactions between benzimidazole substituents (R1–R6) and hydrophobic pockets .

Q. How to address contradictions in reported biological activities of benzimidazole derivatives?

Methodological Answer:

  • Structural Variations : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) on activity. For example, 2,4-dichloro-7-fluoro derivatives show enhanced antimicrobial activity due to increased electrophilicity .
  • Assay Conditions : Standardize protocols (e.g., Tafel method for corrosion inhibition studies) to minimize variability in IC₅₀ values .
  • ADMET Profiling : Use in silico tools to predict toxicity (e.g., Ames test positivity in nitro-substituted derivatives) and reconcile with in vitro data .

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